[2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine
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Overview
Description
[2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine: is a chemical compound with the molecular formula C10H15ClN2 and a molecular weight of 198.7 g/mol . It is also known by its IUPAC name, 1-(4-chlorophenyl)-N,N-dimethyl-1,2-ethanediamine . This compound is characterized by the presence of an amino group, a chlorophenyl group, and a dimethylamine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of [2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine typically involves the reaction of 4-chlorobenzaldehyde with dimethylamine in the presence of a reducing agent . The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
[2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine undergoes various chemical reactions, including:
Scientific Research Applications
[2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of [2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
[2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine can be compared with similar compounds such as:
[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine: This compound has a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.
[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine: The methyl group can influence the compound’s hydrophobicity and overall chemical behavior.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N,N-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-13(2)10(7-12)8-3-5-9(11)6-4-8/h3-6,10H,7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDAWEXSYYTARE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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